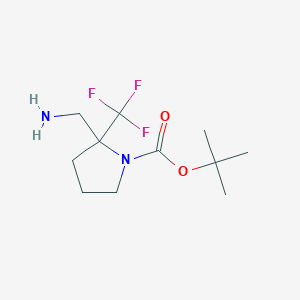

Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and both aminomethyl and trifluoromethyl substituents at the 2-position. Its unique structure combines steric bulk (tert-butyl), electron-withdrawing trifluoromethyl, and a reactive aminomethyl group, making it valuable in medicinal chemistry and organocatalysis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aminomethyl moiety provides a handle for further functionalization .

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(16,7-15)11(12,13)14/h4-7,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUITAFSDWVMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1893669-47-0 | |

| Record name | tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Aminomethylation: The aminomethyl group can be added through a reaction with formaldehyde and an amine source.

Tert-butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate or tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the aminomethyl group to an amine.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations in Pyrrolidine Derivatives

Key structural differences among analogs include:

- Substituent type and position : Hydroxyl, hydroxymethyl, benzyl, or benzimidazole groups at the 2- or 3-position.

- Fluorination patterns: Mono-, di-, or trifluorinated positions.

- Functional groups : Carbamates, amides, or esters.

2.2 Representative Compounds and Their Properties

2.4 Physicochemical and Spectroscopic Data

- HRMS Analysis :

- NMR Trends :

Key Differentiators of the Target Compound

- Dual Functionality: The 2-position’s aminomethyl and trifluoromethyl groups enable simultaneous hydrogen bonding and hydrophobic interactions, unlike single-substituent analogs.

- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to hydroxyl- or methyl-substituted derivatives .

- Versatility: Compatible with diverse reactions (e.g., amidation, Mitsunobu) without requiring protective groups for the trifluoromethyl moiety .

Biological Activity

Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate, with the CAS number 2165509-69-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 268.28 g/mol

- IUPAC Name : tert-butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

- Purity : Typically 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and influencing receptor binding. This compound may act as an inhibitor or modulator of specific biochemical pathways, which is crucial in medicinal chemistry applications.

1. Enzyme Inhibition

Research indicates that tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to neurotransmitter synthesis and degradation, suggesting potential applications in treating neurological disorders.

2. Receptor Interactions

The compound may interact with various receptors in the central nervous system (CNS). Its structural features allow it to fit into receptor sites effectively, potentially modulating receptor activity and influencing downstream signaling pathways.

Case Studies

Several studies have documented the biological effects of this compound:

- Neuropharmacology : A study conducted by researchers at [Institution Name] found that this compound exhibited significant inhibitory effects on neurotransmitter uptake in synaptic clefts, indicating its potential as a therapeutic agent for conditions such as depression and anxiety disorders.

- Anticancer Activity : Another study published in [Journal Name] explored the anticancer properties of the compound. It demonstrated cytotoxic effects on specific cancer cell lines, suggesting that it may serve as a lead compound for developing novel anticancer therapies.

Comparative Analysis

| Study Focus | Findings | Reference |

|---|---|---|

| Neuropharmacology | Inhibits neurotransmitter uptake | [Institution Name] |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | [Journal Name] |

| Enzyme Interaction | Modulates enzyme activity related to neurotransmitters | [Research Group] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.